Bienvenue dans la boutique en ligne BenchChem!

Jnj 26990990

Carbonic anhydrase inhibition Off-target selectivity Epilepsy drug development

JNJ-26990990 is a rationally engineered sulfamide anticonvulsant preserving broad-spectrum efficacy against voltage-gated Na⁺ and N-type Ca²⁺ channels while minimizing carbonic anhydrase-II inhibition (IC₅₀ = 110 μM). This ~10,000-fold reduction in CA-II off-target activity vs topiramate eliminates confounding metabolic acidosis and cognitive effects in chronic dosing. As a clinically advanced (Phase II) tool compound with established PK, it serves as an ideal reference for epilepsy research and SAR campaigns where CA-mediated variables must be excluded.

Molecular Formula C9H10N2O2S2
Molecular Weight 242.3 g/mol
CAS No. 877316-38-6
Cat. No. B1673009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnj 26990990
CAS877316-38-6
SynonymsJNJ 26990990
JNJ-26990990
JNJ26990990
N-((benzo(b)thien-3-yl)methyl)sulfamide
Molecular FormulaC9H10N2O2S2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N
InChIInChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13)
InChIKeyAWSKBQNOSRREEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-26990990: Broad-Spectrum Sulfamide Anticonvulsant with Minimal Carbonic Anhydrase Inhibition


JNJ-26990990 (N-((benzo[b]thien-3-yl)methyl)sulfamide, CAS 877316-38-6) is a sulfamide-based broad-spectrum antiepileptic agent that advanced into human clinical studies as a second-generation follow-up to topiramate [1]. The compound inhibits voltage-gated Na⁺ channels and N-type Ca²⁺ channels, while exhibiting only very weak inhibition of human carbonic anhydrase-II (IC₅₀ = 110 μM) [2]. Structurally related to zonisamide but containing a benzothiophene core in place of the benzisoxazole ring, JNJ-26990990 was specifically designed to retain the broad anticonvulsant efficacy of first-generation sulfamides while minimizing CA-II mediated side effects .

Why JNJ-26990990 Cannot Be Replaced by Generic Sulfamide Anticonvulsants Like Topiramate or Zonisamide


Sulfamide anticonvulsants share a common structural motif but exhibit profound pharmacological divergence in carbonic anhydrase (CA) inhibition profiles, which directly correlates with clinical tolerability. Topiramate potently inhibits CA-II and CA-IV (IC₅₀ values in the nanomolar to low micromolar range), causing metabolic acidosis, nephrolithiasis, and cognitive impairment that limit its therapeutic utility [1]. Zonisamide similarly demonstrates strong CA inhibition, contributing to its adverse effect burden. JNJ-26990990 was rationally engineered to minimize this off-target activity while preserving efficacy against voltage-gated ion channels. Simply substituting topiramate or zonisamide in research or procurement contexts introduces CA-mediated confounding variables that JNJ-26990990 was specifically designed to eliminate . The quantitative evidence below establishes the magnitude of this differentiation.

JNJ-26990990: Quantitative Differentiation Evidence Against Key Comparators


JNJ-26990990 vs. Topiramate: Quantified Reduction in Carbonic Anhydrase-II Inhibition

JNJ-26990990 exhibits minimal inhibition of human carbonic anhydrase-II (hCA-II) with an IC₅₀ of 110 μM, representing a substantial reduction in CA-II affinity compared to the first-generation sulfamide topiramate, which potently inhibits hCA-II with an IC₅₀ in the low nanomolar range (~5-10 nM) [1]. This ~10,000-fold difference in inhibitory potency directly addresses the CA-mediated adverse effects (metabolic acidosis, kidney stones, cognitive dulling) that constrain topiramate's clinical utility [2].

Carbonic anhydrase inhibition Off-target selectivity Epilepsy drug development

JNJ-26990990 vs. Zonisamide: Structural Divergence with Favorable CA-II Selectivity Profile

While zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a clinically used sulfonamide anticonvulsant with known carbonic anhydrase inhibitory activity, JNJ-26990990 features a benzothiophene core replacement and exhibits only very weak hCA-II inhibition (IC₅₀ = 110 μM) [1]. Although direct head-to-head enzymatic data for zonisamide was not located in the primary source, the structural modifications (benzothiophene for benzisoxazole; sulfamide for sulfonamide) were explicitly designed to attenuate CA binding while maintaining ion channel activity [2]. Zonisamide's CA inhibition contributes to adverse effects including metabolic acidosis and nephrolithiasis, making JNJ-26990990 a cleaner pharmacological tool for dissecting sulfamide mechanisms without CA confounding.

Sulfamide derivatives Structure-activity relationship Carbonic anhydrase selectivity

Broad-Spectrum Preclinical Efficacy Across Multiple Seizure Models with Oral Activity

JNJ-26990990 demonstrated excellent anticonvulsant activity in rodents across three mechanistically distinct seizure induction paradigms: audiogenic seizures, electrically induced seizures (maximal electroshock, MES), and chemically induced seizures [1]. This broad-spectrum preclinical efficacy profile, combined with oral bioavailability, supported advancement into human clinical studies. Unlike narrow-spectrum agents such as ethosuximide (effective only in absence seizures) or agents with limited model coverage, JNJ-26990990 showed activity in models relevant to multiple epilepsy subtypes, including pharmacoresistant variants [2].

Anticonvulsant efficacy Seizure models Broad-spectrum activity

Dual Ion Channel Mechanism: Na⁺ and N-Type Ca²⁺ Channel Inhibition Profile

Mechanistically, JNJ-26990990 inhibits voltage-gated Na⁺ channels and N-type Ca²⁺ channels, but was not effective as a K⁺ channel opener [1]. This dual inhibition profile contrasts with pure sodium channel blockers (e.g., phenytoin, carbamazepine) that lack calcium channel activity, and with T-type calcium channel selective agents (e.g., ethosuximide, Z944) that lack sodium channel effects. The combination of Na⁺ and N-type Ca²⁺ channel inhibition may contribute to the compound's broad-spectrum efficacy and potential in pharmacoresistant epilepsy [2].

Voltage-gated ion channels Sodium channel inhibition N-type calcium channel

Optimal Research and Procurement Applications for JNJ-26990990 Based on Quantitative Evidence


Pharmacological Studies Requiring Anticonvulsant Activity Without Carbonic Anhydrase Confounding

JNJ-26990990 is ideally suited for in vitro and in vivo epilepsy research where carbonic anhydrase inhibition would introduce confounding metabolic or cognitive variables. With an hCA-II IC₅₀ of 110 μM—approximately 10,000-fold weaker than topiramate—this compound enables investigation of sulfamide anticonvulsant mechanisms independent of CA-mediated effects on pH regulation, bicarbonate transport, or CSF dynamics [1]. This is particularly valuable in chronic dosing studies where topiramate's CA inhibition produces progressive metabolic acidosis that can alter neuronal excitability independently of anticonvulsant mechanisms.

Drug-Resistant Epilepsy Model Development and Polytherapy Combination Studies

The broad-spectrum activity of JNJ-26990990 across audiogenic, electrically induced, and chemically induced seizure models, combined with its oral bioavailability, makes it a valuable tool compound for developing and characterizing drug-resistant epilepsy models [1]. Its dual Na⁺ and N-type Ca²⁺ channel inhibition profile supports investigation of combination therapy strategies where single-mechanism agents have failed. The compound's advancement into human clinical studies provides a translational bridge between preclinical findings and potential clinical relevance in pharmacoresistant epilepsy [2].

Sulfamide Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As a clinically advanced sulfamide derivative, JNJ-26990990 serves as a benchmark reference compound for SAR studies aimed at developing next-generation anticonvulsants with improved selectivity profiles. Its benzothiophene core and sulfamide functional group represent a validated scaffold with demonstrated clinical tolerability advantages over first-generation sulfonamides [1]. Researchers can use JNJ-26990990 as a positive control in screening campaigns targeting voltage-gated Na⁺ and N-type Ca²⁺ channels while maintaining minimal CA-II inhibition.

In Vivo Pharmacokinetic and Metabolism Studies of Sulfamide Anticonvulsants

JNJ-26990990 has established pharmacokinetic and metabolic properties discussed in the primary literature, enabling its use as a reference compound in ADME studies of novel sulfamide derivatives [1]. The availability of stable and radioactive isotope-labeled analogs of JNJ-26990990 and its metabolites facilitates quantitative bioanalytical method development and metabolism investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jnj 26990990

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.